6-Chloro-4-fluoro-1,3-benzothiazol-2-amine
Overview
Description
6-Chloro-4-fluoro-1,3-benzothiazol-2-amine is a heterocyclic aromatic compound with the molecular formula C7H4ClFN2S. It is a derivative of benzothiazole, characterized by the presence of chlorine and fluorine atoms at the 6th and 4th positions, respectively.
Mechanism of Action
Target of Action
The primary target of 6-Chloro-4-fluoro-1,3-benzothiazol-2-amine is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This compound has been found to have potent inhibitory activity against this target, contributing to its anti-tubercular activity .
Mode of Action
This compound interacts with its target DprE1, leading to the inhibition of the enzyme’s activity . This interaction disrupts the normal function of the enzyme, thereby inhibiting the synthesis of the cell wall of M. tuberculosis . The exact molecular interactions between the compound and DprE1 are still under investigation.
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in M. tuberculosis. By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to a weakened cell wall, making the bacteria more susceptible to external threats and potentially leading to cell death .
Pharmacokinetics
Its molecular weight of 20264 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The primary result of the action of this compound is the inhibition of M. tuberculosis growth due to the disruption of cell wall biosynthesis . This leads to a decrease in the viability of the bacteria, contributing to its anti-tubercular activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-fluoro-1,3-benzothiazol-2-amine typically involves the reaction of 2-mercaptoaniline with acid chlorides. One common method is the cyclization of 2-aminothiophenol with 4-chloro-2-fluorobenzoyl chloride under acidic conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-fluoro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-Chloro-4-fluoro-1,3-benzothiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2,1,3-benzothiadiazol-4-amine
- 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine
- N-(2-Chlorophenyl)-1,3-benzothiazol-2-amine
Uniqueness
6-Chloro-4-fluoro-1,3-benzothiazol-2-amine is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of specialized pharmaceuticals and materials .
Properties
IUPAC Name |
6-chloro-4-fluoro-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFUZIIJDNCFRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1F)N=C(S2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589444 | |
Record name | 6-Chloro-4-fluoro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942473-93-0 | |
Record name | 6-Chloro-4-fluoro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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